

A Technical Guide to the Chemical Structure and Bonding of Tetrafluorophthalic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrafluorophthalic anhydride

Cat. No.: B1293522

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This technical guide provides a comprehensive overview of the chemical structure, bonding, and key characterization data for **tetrafluorophthalic anhydride**. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated building blocks in their synthetic workflows.

Chemical Identity and Molecular Structure

Tetrafluorophthalic anhydride, with the CAS number 652-12-0, is a fluorinated aromatic compound featuring a five-membered anhydride ring fused to a tetrafluorinated benzene ring. [1][2] Its systematic IUPAC name is 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione.[1][3] The presence of four electron-withdrawing fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity and thermal stability.[4]

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference(s)
IUPAC Name	4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione	[1] [3]
CAS Number	652-12-0	[2]
Molecular Formula	C ₈ F ₄ O ₃	[1] [2]
Molecular Weight	220.08 g/mol	[1] [2]
Canonical SMILES	<chem>C12=C(C(=C(C(=C1F)F)F)C(=O)OC2=O</chem>	[1] [3]
InChI Key	BJDDKZDZTHIJB-UHFFFAOYSA-N	[1] [4]
Melting Point	94-96 °C	[5] [6]

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node [fontname="Arial", shape=plaintext];  
edge [fontname="Arial"];
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C3 [label="C"];  
C4 [label="C"];  
C5 [label="C"];  
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C7 [label="C"];  
C8 [label="C"];  
F1 [label="F"];  
F2 [label="F"];  
F3 [label="F"];  
F4 [label="F"];
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03 [label="O"];

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C2 -> C3 [label=""];
C3 -> C4 [label=""];
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C6 -> C1 [label=""];
C1 -> C7 [label=""];
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C3 -> F1 [label=""];
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C7 -> O1 [label="", style=double];
C7 -> O3 [label=""];
C8 -> O2 [label="", style=double];
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{rank=same; F1; F2; F3; F4}
{rank=same; C2; C1}
{rank=same; C8; C7}
{rank=same; O2; O1}
{rank=same; O3}
}
```

Caption: 2D chemical structure of **tetrafluorophthalic anhydride**.

Bonding Characteristics

The molecular structure of **tetrafluorophthalic anhydride** is characterized by a planar aromatic system and a strained five-membered anhydride ring. The carbon-fluorine bonds are strong and polar, contributing to the compound's high thermal stability and unique reactivity.^[4] The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which in turn influences the reactivity of the anhydride group.

X-ray diffraction studies of tetrahalophthalic anhydrides reveal that the molecules in the crystal lattice are connected through various non-covalent interactions, including halogen bonds of different types (C–X \cdots O(acyl), C–X \cdots O(anhydride), and C–X \cdots X, where X is a halogen atom) and lone pair \cdots π -hole interactions.^[7] In the crystal structures of tetrachlorophthalic anhydride (TCPA) and tetrabromophthalic anhydride (TBPA), which are isostructural, halogen bonds involving the central oxygen atom of the anhydride group are observed.^[7]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of **tetrafluorophthalic anhydride**. The key spectroscopic features are summarized below.

Acid anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes.^[8] For cyclic anhydrides, the higher wavenumber band is typically the symmetric stretch, while the lower wavenumber band is the asymmetric stretch.^[8]

Table 2: Key IR Absorption Bands for **Tetrafluorophthalic Anhydride**

Functional Group	Vibration Mode	Wavenumber Range (cm ⁻¹)	Reference(s)
C=O (Anhydride)	Symmetric Stretch	1870–1845	^[8]
C=O (Anhydride)	Asymmetric Stretch	1800–1775	^[8]
C-O-C (Anhydride)	Stretch	1300–1000	^[8]
C-F (Aromatic)	Stretch	~1100-1300	

Note: The precise peak positions can be found on spectral databases such as SpectraBase.^[1]

NMR spectroscopy provides detailed information about the carbon and fluorine environments within the molecule.

Table 3: NMR Spectroscopic Data for **Tetrafluorophthalic Anhydride**

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity	Reference(s)
^{13}C NMR	Aromatic carbons attached to fluorine: ~140-150 Carbonyl carbons: ~155-160	Multiplets due to C-F coupling	[1]
^{19}F NMR	~ -130 to -140	Multiplets	[1]

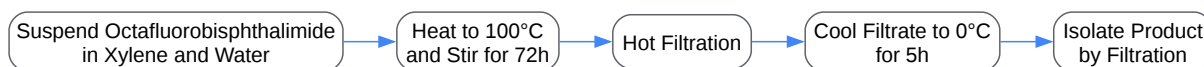
Note: Chemical shifts are relative to standard references (TMS for ^{13}C , CFCl_3 for ^{19}F). Specific values can be found in spectral databases.[1]

Experimental Protocols

A common method for the synthesis of **tetrafluorophthalic anhydride** involves the hydrolysis of a suitable precursor followed by dehydration. One documented procedure is the hydrolysis of octafluorobisphthalimide.[9]

Protocol: Synthesis via Hydrolysis of Octafluorobisphthalimide[9]

- Suspension: Suspend 100 g of crude octafluorobisphthalimide in 500 g of xylene with 10 g of water in a suitable reaction vessel.
- Heating and Stirring: Heat the mixture to 100°C and stir for 72 hours.
- Hot Filtration: Filter the reaction mixture while hot to remove any insoluble impurities.
- Crystallization: Cool the filtrate to 0°C and maintain this temperature for 5 hours with stirring to precipitate the product.
- Isolation: Isolate the precipitated yellow-colored **tetrafluorophthalic anhydride** by filtration.



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Caption: A representative workflow for the synthesis of **tetrafluorophthalic anhydride**.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.

General Protocol for Single-Crystal X-ray Diffraction[7][10]

- **Crystal Growth:** Grow single crystals of **tetrafluorophthalic anhydride** suitable for X-ray analysis. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent.
- **Data Collection:** Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo-K α or Cu-K α). [7]
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using software packages like SHELX.[7]
- **Data Deposition:** Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[7]

General Protocol for Spectroscopic Analysis[1][11]

- **Sample Preparation:**
 - **IR Spectroscopy:** Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
 - **NMR Spectroscopy:** Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Data Acquisition:
 - IR Spectroscopy: Record the spectrum using an FTIR spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm^{-1}).
 - NMR Spectroscopy: Acquire ^{13}C and ^{19}F NMR spectra on a high-field NMR spectrometer.
- Data Analysis: Process the raw data (e.g., Fourier transformation for NMR) and analyze the resulting spectra to identify characteristic peaks and coupling patterns, confirming the structure of the compound.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Bonding of Tetrafluorophthalic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293522#tetrafluorophthalic-anhydride-chemical-structure-and-bonding]

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